3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with ethoxyphenyl and methylphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are carried out under controlled conditions to ensure regioselectivity and high yield. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-yn-1-one: Similar in structure but with a methoxy group instead of an ethoxy group.
7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine scaffold but with different substituents.
Uniqueness
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyphenyl and methylphenyl groups may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-27-17-10-8-16(9-11-17)25-19-18(22-23-25)20(26)24(13-21-19)12-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVDDZXFLZUAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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